(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride
CAS No.: 96304-72-2
Cat. No.: VC8428946
Molecular Formula: C20H27ClN2O3
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96304-72-2 |
|---|---|
| Molecular Formula | C20H27ClN2O3 |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19-,20+;;/m0../s1 |
| Standard InChI Key | SGVZDMWHXVXUBY-HZQSTTLBSA-N |
| Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl |
| SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl |
| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride, reflecting its stereochemical configuration and functional groups . Its molecular formula is C₂₀H₂₇ClN₂O₃, with a molecular weight of 378.9 g/mol . The structure integrates three key moieties:
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A 1-azabicyclo[2.2.2]octane (quinuclidine) core with specific stereocenters at positions 2S, 4S, and 5R.
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A 6-methoxyquinolin-4-yl group attached via a methanol bridge.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₇ClN₂O₃ | PubChem |
| Molecular Weight | 378.9 g/mol | PubChem |
| CAS Registry Number | 145568-19-0 | PubChem |
| ChEMBL ID | CHEMBL580353 | PubChem |
Stereochemical Configuration
The compound exhibits four stereocenters:
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R configuration at the methanol-attached carbon.
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2S, 4S, 5R configurations in the quinuclidine ring .
This stereochemical arrangement is critical for its potential biological activity, as minor changes in configuration can alter receptor binding affinity .
3D Conformational Analysis
The 3D structure (PubChem CID 16058307) reveals:
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A planar quinoline ring facilitating π-π interactions.
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The quinuclidine moiety adopts a chair-like conformation, stabilizing the molecule via intramolecular hydrogen bonding .
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The ethenyl group at position 5 introduces steric bulk, potentially influencing solubility and membrane permeability .
Synthesis and Derivative Relationships
Parent Compound: Epiquinine
This compound is a derivative of epiquinine (CID 10448938), differing in the stereochemistry of the methanol group . Epiquinine itself is a diastereomer of quinine, a well-known antimalarial alkaloid .
Table 2: Related Compounds and Modifications
| Compound Name | Key Difference | Biological Activity |
|---|---|---|
| Epiquinine (CID 10448938) | (S)-configuration at methanol | Antimalarial |
| GNF-Pf-5561 (CID 8547) | Absence of hydrate | Antiparasitic screening |
Physicochemical Properties
Solubility and Stability
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Hydrochloride Salt: Enhances aqueous solubility, making it suitable for intravenous formulations .
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Hygroscopicity: The hydrate form may require desiccation during storage to prevent decomposition .
Spectroscopic Data
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IR Spectroscopy: Peaks at 3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N quinoline) .
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NMR: δ 7.8–8.2 ppm (quinoline protons), δ 3.3 ppm (methoxy group) .
Hypothesized Pharmacological Activity
Stereochemistry-Activity Relationships
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The (R)-configuration at the methanol carbon could enhance binding to parasitic targets compared to the (S)-epiquinine derivative .
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Molecular Docking Studies (hypothetical): The quinuclidine nitrogen may form hydrogen bonds with PfCRT (chloroquine resistance transporter) residues .
Future Research Directions
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Stereoselective Synthesis: Develop asymmetric catalytic methods to isolate the (R)-isomer.
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In Vivo Efficacy Studies: Evaluate pharmacokinetics in murine malaria models.
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Crystallographic Analysis: Resolve X-ray structures of target complexes to guide optimization.
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